molecular formula C18H26BNO4 B1397847 [2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-morpholin-4-yl-methanone CAS No. 1013643-15-6

[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-morpholin-4-yl-methanone

Cat. No.: B1397847
CAS No.: 1013643-15-6
M. Wt: 331.2 g/mol
InChI Key: GCVZNGUDYMTRTD-UHFFFAOYSA-N
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Description

[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-morpholin-4-yl-methanone is a complex organic compound that features a boronic ester group and a morpholino group

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of phenylboronic ester , which is widely used in biology, organic synthesis, catalysis, and crystal engineering . Phenylboronic acid compounds are often used as enzyme inhibitors or specific ligand drugs .

Mode of Action

Phenylboronic acid compounds, to which this compound is related, are known to be involved in various transformation processes . They are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .

Biochemical Pathways

Phenylboronic acid compounds are known to be involved in various biochemical pathways, including those related to the regulation of insulin rhythm and the prevention of cell aggregation caused by adhesion of antibodies to red blood cells after blood transfusion .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Phenylboronic acid compounds are known to have various effects, including the induction of apoptosis and necrosis of certain cancer cells .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. It is known that boronic ester bonds, which this compound contains, are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-morpholin-4-yl-methanone typically involves the formation of the boronic ester group followed by the introduction of the morpholino group. One common method involves the reaction of 2-methyl-4-bromophenylboronic acid with pinacol in the presence of a palladium catalyst to form the boronic ester. This intermediate is then reacted with morpholine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-morpholin-4-yl-methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Biology and Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential biological activities. The morpholino group is known for its bioactive properties, and the compound could be investigated for its potential as a drug candidate .

Industry

In the chemical industry, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique structural features make it a versatile intermediate for various industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-morpholin-4-yl-methanone lies in its combination of the boronic ester and morpholino groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for both synthetic and medicinal chemistry applications .

Properties

IUPAC Name

[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO4/c1-13-12-14(19-23-17(2,3)18(4,5)24-19)6-7-15(13)16(21)20-8-10-22-11-9-20/h6-7,12H,8-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVZNGUDYMTRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-morpholin-4-yl-methanone
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[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-morpholin-4-yl-methanone
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[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-morpholin-4-yl-methanone
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[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-morpholin-4-yl-methanone
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[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-morpholin-4-yl-methanone
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[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-morpholin-4-yl-methanone

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